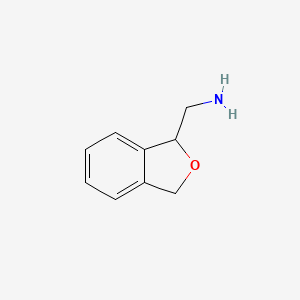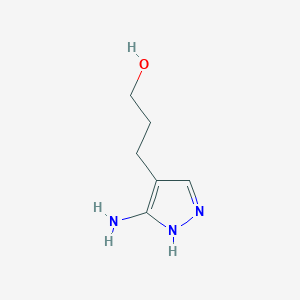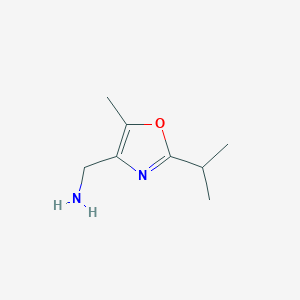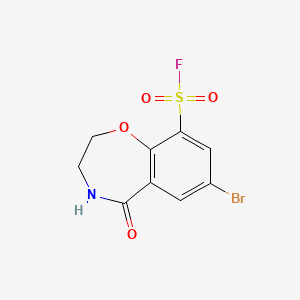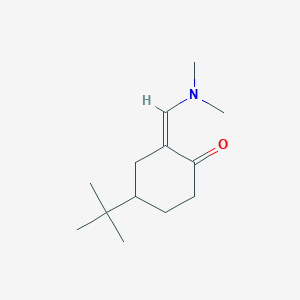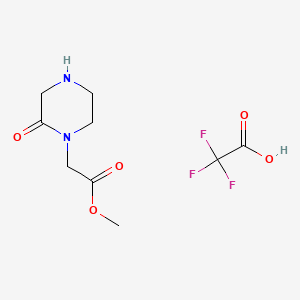
Methyl2-(2-oxopiperazin-1-yl)acetate,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid typically involves the reaction of piperazine derivatives with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-oxopiperazin-1-yl)acetate
- Trifluoroacetic acid
Uniqueness
Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it more versatile and effective in certain applications compared to its individual components.
Propriétés
Formule moléculaire |
C9H13F3N2O5 |
|---|---|
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
methyl 2-(2-oxopiperazin-1-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c1-12-7(11)5-9-3-2-8-4-6(9)10;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) |
Clé InChI |
WTWXXLIWMGQIPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCNCC1=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


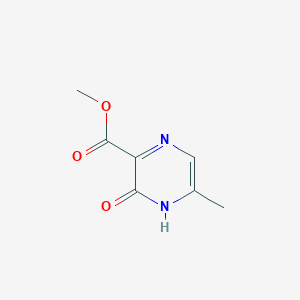
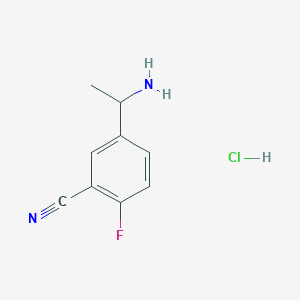
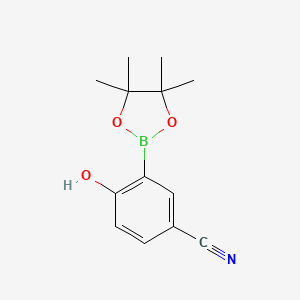
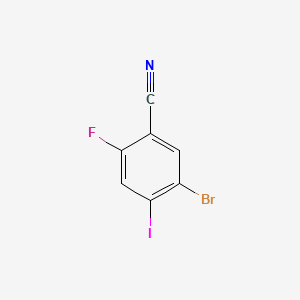

![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
